molecular formula C19H22N4O4S B4281602 2-({4-ETHYL-5-[(4-METHOXYPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-FURYLMETHYL)ACETAMIDE

2-({4-ETHYL-5-[(4-METHOXYPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-FURYLMETHYL)ACETAMIDE

Cat. No.: B4281602
M. Wt: 402.5 g/mol
InChI Key: VPYXSMLRIJZOMO-UHFFFAOYSA-N
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Description

2-({4-ETHYL-5-[(4-METHOXYPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-FURYLMETHYL)ACETAMIDE is a complex organic compound that features a triazole ring, a furan ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-ETHYL-5-[(4-METHOXYPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-FURYLMETHYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Thioether Linkage: This step involves the reaction of the triazole intermediate with a thiol compound under basic conditions.

    Attachment of the Furan Ring: The final step involves the coupling of the furan ring with the triazole-thioether intermediate using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({4-ETHYL-5-[(4-METHOXYPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-FURYLMETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound could be explored for its potential as an antimicrobial, antifungal, or anticancer agent due to the presence of the triazole ring, which is known for its biological activity.

    Agriculture: It may be used as a pesticide or herbicide, leveraging its ability to interact with biological systems.

    Materials Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({4-ETHYL-5-[(4-METHOXYPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-FURYLMETHYL)ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring could play a crucial role in binding to the target site, while the other functional groups enhance its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    2-({5-[(4-Methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(1S,2R)-2-methylcyc: This compound shares a similar triazole and methoxyphenoxy structure but differs in the substituents attached to the triazole ring.

    2-({4-ETHYL-5-[(4-METHOXYPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-FURYLMETHYL)ACETAMIDE: This compound is unique due to the specific combination of functional groups and rings, which may confer distinct properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines a triazole ring, a furan ring, and various functional groups. This combination can result in unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[4-ethyl-5-[(4-methoxyphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-3-23-17(12-27-15-8-6-14(25-2)7-9-15)21-22-19(23)28-13-18(24)20-11-16-5-4-10-26-16/h4-10H,3,11-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYXSMLRIJZOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NCC2=CC=CO2)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({4-ETHYL-5-[(4-METHOXYPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-FURYLMETHYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-({4-ETHYL-5-[(4-METHOXYPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-FURYLMETHYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-({4-ETHYL-5-[(4-METHOXYPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-FURYLMETHYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-({4-ETHYL-5-[(4-METHOXYPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-FURYLMETHYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-({4-ETHYL-5-[(4-METHOXYPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-FURYLMETHYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-({4-ETHYL-5-[(4-METHOXYPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-FURYLMETHYL)ACETAMIDE

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